The imidazole ring is a key structural component of the amino acid histidine. Histidine plays a crucial role in protein function, acting as a buffering agent and participating in catalysis. E4A-1M-5C shares structural similarities with intermediates in the histidine biosynthesis pathway. Researchers might explore if E4A-1M-5C serves as a precursor or intermediate in this vital cellular process [PubChem, Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, ].
The imidazole ring is also present in many bioactive molecules, including pharmaceuticals. E4A-1M-5C's structure, containing both an amino and an ester functional group, could serve as a starting point for the development of new drugs. Researchers might investigate if modifications to the E4A-1M-5C structure could lead to compounds with desired biological activities [Sigma-Aldrich, Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, ].
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 155.155 g/mol. It features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This compound is characterized by the presence of an ethyl ester group and an amino group at the 4-position of the imidazole ring, along with a carboxylate group at the 5-position. The compound is soluble in various organic solvents and has a boiling point of approximately 391.2 °C .
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
Research indicates that ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate exhibits biological activities that may be of interest in pharmacology. Its structural similarity to purines suggests potential roles in enzyme inhibition or modulation, particularly in pathways related to nucleic acid metabolism. Some studies have indicated its potential efficacy against certain types of cancer cells, although further research is needed to fully elucidate its mechanisms and therapeutic potential .
The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate can be achieved through several methods:
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate has various applications, including:
Interaction studies have shown that ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate may interact with various biological targets, including enzymes involved in nucleotide synthesis. These interactions can influence cellular processes and provide insights into its potential therapeutic uses . Further studies are necessary to map out its binding affinities and specific interactions.
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate shares structural similarities with several other compounds in the imidazole family. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Ethyl 2-amino-1H-imidazole-5-carboxylate | 149520-94-5 | 0.82 |
Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 0.85 |
Methyl 1H-imidazole-5-carboxylate hydrochloride | 127607-71-0 | 0.84 |
Diethyl 1H-imidazole-4,5-dicarboxylate | 1080-79-1 | 0.77 |
Ethyl 3-amino-1H-pyrrole-2-carboxylate | 252932-48-2 | 0.58 |
What sets ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate apart from these similar compounds is its specific arrangement of functional groups and its unique biological activities that may not be present in others. Its amino group at the 4-position and methyl substitution at the imidazole ring contribute to its distinct reactivity and potential applications .